molecular formula C7H14O7 B12849939 (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal

(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal

Cat. No.: B12849939
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-PAMBMQIZSA-N
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Description

(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, which is a type of carbohydrate. This compound is characterized by having multiple hydroxyl groups (-OH) attached to its carbon backbone, making it highly soluble in water and reactive in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal typically involves the oxidation of corresponding polyhydroxy alcohols. One common method is the controlled oxidation of heptane-1,2,3,4,5,6,7-heptol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from simple sugars through a series of enzymatic reactions. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. In metabolic pathways, it acts as an intermediate in the glycolysis and gluconeogenesis pathways, participating in energy production and storage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its role in various metabolic pathways make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7+/m0/s1

InChI Key

YPZMPEPLWKRVLD-PAMBMQIZSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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